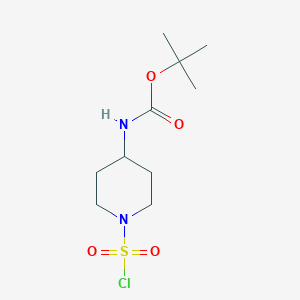
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it useful in a variety of applications. In
Aplicaciones Científicas De Investigación
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which is essential for proper cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O have been extensively studied. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties. However, its complex synthesis method and high cost may limit its use in some research labs.
Direcciones Futuras
There are many potential future directions for research on CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. One area of focus could be the development of more efficient synthesis methods that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new compounds based on the structure of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O that may have even more potent effects on cognitive function and neuroprotection.
Conclusion:
In conclusion, CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a unique and promising compound that has potential applications in scientific research. Its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties, make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for this promising compound.
Métodos De Síntesis
The synthesis of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a complex process that requires specialized equipment and expertise. The most common synthesis method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl sulfate followed by the reaction of the resulting intermediate with 2-tert-butoxycarbonylamino-3-chloropropanoic acid. This method has been optimized for high yield and purity and is widely used in research labs.
Propiedades
IUPAC Name |
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKYSDXKPUAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)
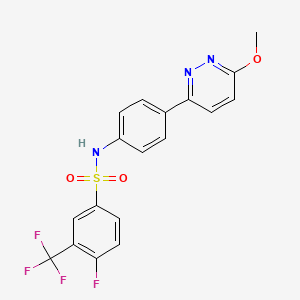
![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)
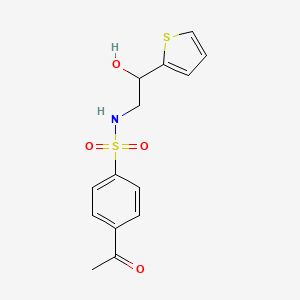
![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)
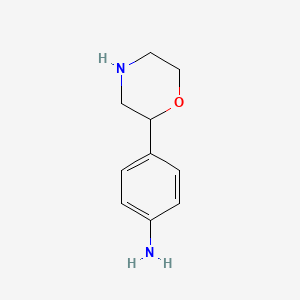


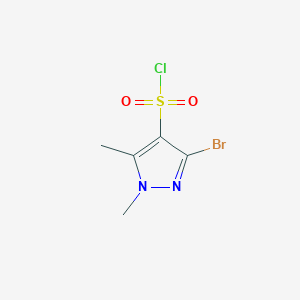

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)
